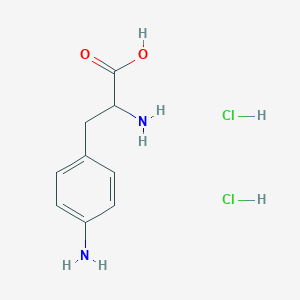

P-Aminophenylalanine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

P-Aminophenylalanine dihydrochloride is a non-proteinogenic aromatic amino acid. It is a high-value compound with a broad range of applications in various fields. In nature, it occurs as an intermediate in the biosynthesis pathway of chloramphenicol in Streptomyces venezuelae .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: P-Aminophenylalanine dihydrochloride can be synthesized through metabolic grafting of Escherichia coli. The process involves the genetic engineering of E. coli K-12 cells to produce the compound from glycerol as the main carbon source. Genes for 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase are cloned and expressed in E. coli .

Industrial Production Methods: In industrial settings, the production of this compound involves fed-batch cultivation in fermenters. By optimizing the flux to the product and improving the supply of precursors, high yields of the compound can be achieved. For example, a titer of 16.7 g/L has been reported in fed-batch fermenter cultivation .

Análisis De Reacciones Químicas

Types of Reactions: P-Aminophenylalanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in biocatalytic cascades and artificial enzyme reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium periodate for oxidative coupling reactions and various catalytic moieties for synergistic catalysis .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of sodium periodate, the compound can form antibody-protein conjugates .

Aplicaciones Científicas De Investigación

P-Aminophenylalanine dihydrochloride has numerous applications in scientific research. It is used in the production of antibody conjugates for biomedical applications, where it helps in the specific engagement of targets of interest . Additionally, it is involved in the biosynthesis of antitumor compounds like dnacin B1, where it serves as a precursor for the quinone moiety formation . The compound is also used in the study of artificial enzymes and biocatalytic cascades .

Mecanismo De Acción

The mechanism of action of P-Aminophenylalanine dihydrochloride involves its incorporation into proteins and subsequent chemical modification. For instance, it can be incorporated into bacteriophage MS2 capsids and modified with antibodies through oxidative coupling reactions . The compound’s molecular targets and pathways include various biosynthetic gene clusters and aminotransferases involved in its production .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to P-Aminophenylalanine dihydrochloride include other non-proteinogenic aromatic amino acids such as L-phenylalanine, L-tyrosine, and L-tryptophan .

Uniqueness: this compound is unique due to its specific role in the biosynthesis of chloramphenicol and its applications in the production of antibody conjugates and antitumor compounds. Its ability to participate in artificial enzyme reactions and biocatalytic cascades further distinguishes it from other similar compounds .

Propiedades

Fórmula molecular |

C9H14Cl2N2O2 |

|---|---|

Peso molecular |

253.12 g/mol |

Nombre IUPAC |

2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |

Clave InChI |

WHIVGCGPZWTJOQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)

![N-(3-chloro-4-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503791.png)

![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)

![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503799.png)

![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)

![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)

![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)